2-Bromo-1-ethoxypropane

Description

Properties

Molecular Formula |

C5H11BrO |

|---|---|

Molecular Weight |

167.04 g/mol |

IUPAC Name |

2-bromo-1-ethoxypropane |

InChI |

InChI=1S/C5H11BrO/c1-3-7-4-5(2)6/h5H,3-4H2,1-2H3 |

InChI Key |

YYNGILKSMUSKNG-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(C)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-ethoxypropane

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1-ethoxypropane. Due to the limited availability of experimentally determined data for this specific compound, this guide incorporates computed data and relevant information on analogous compounds to offer a thorough profile for research and development applications.

Chemical Identity and Structure

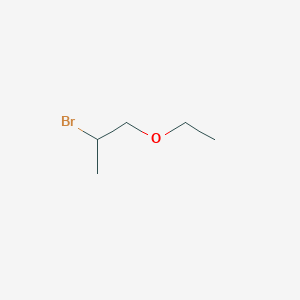

This compound is a halogenated ether with the chemical formula C₅H₁₁BrO. Its structure consists of a propane (B168953) backbone with a bromine atom at the second position and an ethoxy group at the first position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 71385-98-3[1][2] |

| Molecular Formula | C₅H₁₁BrO[1][2] |

| Canonical SMILES | CCOCC(C)Br[2] |

| InChI | InChI=1S/C5H11BrO/c1-3-7-4-5(2)6/h5H,3-4H2,1-2H3[1][2] |

| InChIKey | YYNGILKSMUSKNG-UHFFFAOYSA-N[2] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 167.04 g/mol | PubChem[2] |

| Exact Mass | 165.99933 Da | PubChem[2] |

| XLogP3-AA | 1.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[2] |

Table 3: Experimental Physicochemical Properties of the Isomer 2-(2-bromoethoxy)propane (B1275696) (CAS: 54149-16-5)

| Property | Value |

| Appearance | Colorless liquid[3] |

| Boiling Point | 139.9-140.2 °C (at 743 Torr)[3] |

| Density | 1.2609 g/cm³[3] |

| Flash Point | 54.3 °C[3] |

| Refractive Index | 1.441[3] |

| Vapor Pressure | 5.28 mmHg at 25°C[3] |

Chemical Reactivity and Synthesis

This compound is expected to undergo reactions typical of alkyl halides, such as nucleophilic substitution and elimination reactions. The presence of the ether linkage is relatively stable under neutral and basic conditions but can be cleaved by strong acids like HBr or HI.[4][5][6][7][8]

Proposed Synthesis Protocol

A plausible method for the synthesis of this compound is the bromination of 1-ethoxy-2-propanol (B74678) using a suitable brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The following is a generalized experimental protocol based on standard organic chemistry procedures.

Objective: To synthesize this compound from 1-ethoxy-2-propanol.

Materials:

-

1-ethoxy-2-propanol

-

Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 1-ethoxy-2-propanol dissolved in a suitable anhydrous solvent like diethyl ether. The flask should be cooled in an ice bath.

-

Addition of Brominating Agent: Slowly add the brominating agent (e.g., PBr₃) dropwise to the cooled solution of the alcohol with continuous stirring. The temperature should be maintained at 0-5 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess brominating agent is quenched by the slow addition of water.

-

Extraction: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to obtain pure this compound.

Figure 1: Proposed Synthesis Workflow for this compound

Caption: A logical workflow for the synthesis of this compound.

Spectral Data

No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. Researchers are advised to acquire this data on synthesized material to confirm its identity and purity.

Safety and Handling

Based on the GHS classification for this compound, the compound is considered a flammable liquid and vapor. It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

Table 4: GHS Hazard Classification for this compound

| Hazard Class | Category |

| Flammable liquids | 3 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |

Source: PubChem[2]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Logical Relationships in Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups. The following diagram illustrates the logical relationship between the compound's structure and its expected reactivity.

Figure 2: Reactivity Map of this compound

Caption: Key reaction pathways for this compound.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and development while emphasizing the need for experimental verification of the compound's properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C5H11BrO | CID 21312777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. transformationtutoring.com [transformationtutoring.com]

- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 7. quora.com [quora.com]

- 8. Video: Ethers to Alkyl Halides: Acidic Cleavage [jove.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-ethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for 2-bromo-1-ethoxypropane, a valuable building block in organic synthesis. Due to the limited availability of direct experimental procedures in the reviewed literature, this document outlines plausible synthesis routes based on well-established organic chemistry principles. The methodologies presented are adapted from general protocols for similar transformations and are intended to serve as a foundational resource for the development of a specific synthesis plan.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These values are primarily computed and sourced from publicly available chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C5H11BrO | PubChem[1] |

| Molecular Weight | 167.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 71385-98-3 | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of this compound: the formation of the ether linkage and the introduction of the bromine atom. This leads to two logical synthetic strategies:

-

Williamson Ether Synthesis: Formation of the C-O-C bond via nucleophilic substitution.

-

Bromination of an Alcohol: Conversion of a hydroxyl group to a bromide.

The following sections detail the theoretical basis and proposed experimental protocols for these pathways.

Pathway 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[2][3] It involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction. For the synthesis of this compound, two disconnection approaches are possible:

-

Approach A: Reaction of sodium ethoxide with 1,2-dibromopropane (B165211).

-

Approach B: Reaction of sodium 2-bromopropoxide with ethyl bromide.

Approach A is generally preferred as it involves a primary bromide, which is more reactive and less sterically hindered for an S(_N)2 reaction compared to the secondary bromide in 1,2-dibromopropane. However, the presence of a second bromine atom in the substrate can lead to side reactions, including elimination and the formation of byproducts.

Logical Flow of Williamson Ether Synthesis (Approach A)

Caption: Williamson ether synthesis of this compound.

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from general procedures for the Williamson ether synthesis.[3][4]

Materials:

-

Sodium metal

-

1,2-Dibromopropane

-

Anhydrous diethyl ether

-

Distilled water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal to an excess of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

-

Once all the sodium has reacted, add 1,2-dibromopropane dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Quantitative Data (Anticipated):

| Parameter | Expected Value | Notes |

| Yield | 40-60% | Yields can be moderate due to potential side reactions like elimination and di-ether formation. |

| Purity | >95% | After fractional distillation. |

Pathway 2: Bromination of 1-Ethoxy-2-propanol (B74678)

This pathway involves the conversion of the secondary alcohol, 1-ethoxy-2-propanol, to the corresponding bromide using a suitable brominating agent. Phosphorus tribromide (PBr(_3)) is a common and effective reagent for this transformation, typically proceeding via an S(_N)2 mechanism with inversion of stereochemistry at the chiral center.[5]

Logical Flow of Alcohol Bromination

Caption: Bromination of 1-ethoxy-2-propanol to yield this compound.

Proposed Experimental Protocol: Bromination of 1-Ethoxy-2-propanol

This protocol is based on general procedures for the bromination of secondary alcohols with PBr(_3).[5]

Materials:

-

1-Ethoxy-2-propanol

-

Phosphorus tribromide (PBr(_3))

-

Anhydrous diethyl ether

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under an inert atmosphere, place 1-ethoxy-2-propanol dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Add phosphorus tribromide dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction by TLC or GC.

-

Carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with ice-cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude product by fractional distillation under reduced pressure.

Quantitative Data (Anticipated):

| Parameter | Expected Value | Notes |

| Yield | 60-80% | This method generally provides good yields for the conversion of secondary alcohols to bromides. |

| Purity | >98% | After purification by distillation. |

Characterization

Due to the lack of experimentally determined spectroscopic data in the searched literature, the following characterization data is predicted based on the structure of this compound and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Expected Chemical Shifts (ppm):

-

~1.2 (t, 3H, -OCH(_2)CH(_3))

-

~1.6 (d, 3H, -CH(Br)CH(_3))

-

~3.5 (q, 2H, -OCH(_2)CH(_3))

-

~3.6 (m, 2H, -OCH(_2)CH(Br)-)

-

~4.1 (m, 1H, -CH(Br)CH(_3))

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Expected Chemical Shifts (ppm):

-

~15 (-OCH(_2)CH(_3))

-

~25 (-CH(Br)CH(_3))

-

~50 (-CH(Br)-)

-

~65 (-OCH(_2)CH(_3))

-

~75 (-OCH(_2)CH(Br)-)

-

IR (Infrared) Spectroscopy:

-

Expected Absorptions (cm⁻¹):

-

2970-2850 (C-H stretching of alkyl groups)

-

1120-1080 (C-O-C stretching of the ether linkage)

-

650-550 (C-Br stretching)

-

MS (Mass Spectrometry):

-

Expected Molecular Ion Peaks (m/z):

-

[M]

at 166 and 168 (due to the presence of+7981

-

-

Expected Fragmentation Pattern: Loss of Br, C(_2)H(_5)O, and other alkyl fragments.

Conclusion

This technical guide outlines two plausible and robust synthetic pathways for the preparation of this compound. The Williamson ether synthesis offers a classical approach to forming the ether linkage, while the bromination of 1-ethoxy-2-propanol provides a direct method for introducing the bromine atom. The provided experimental protocols are based on established methodologies and can be adapted and optimized for specific laboratory conditions. Researchers and drug development professionals can utilize this guide as a starting point for the efficient and reliable synthesis of this important chemical intermediate. Further experimental validation is recommended to determine the optimal reaction conditions and to fully characterize the final product.

References

Spectroscopic Profile of 2-Bromo-1-ethoxypropane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-Bromo-1-ethoxypropane. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this paper focuses on predicting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on the known properties of analogous chemical structures. This document also outlines standard experimental protocols for acquiring such spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These predictions are derived from established correlation tables and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₃ (ethoxy) | ~1.25 | Triplet | 3H | ~7.0 |

| CH₃ (propane) | ~1.75 | Doublet | 3H | ~6.8 |

| O-CH₂ | ~3.55 | Quartet | 2H | ~7.0 |

| CH₂-Br | ~3.40 - 3.60 | Multiplet | 2H | - |

| CH-Br | ~4.15 | Multiplet | 1H | - |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ (ethoxy) | ~15 |

| CH₃ (propane) | ~22 |

| O-CH₂ | ~65 |

| CH₂-Br | ~72 |

| CH-Br | ~50 |

Note: Chemical shifts are approximate and can be influenced by solvent and temperature.

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2975 - 2850 | C-H (alkane) | Stretching |

| 1470 - 1450 | C-H (alkane) | Bending |

| 1150 - 1085 | C-O (ether) | Stretching |

| 650 - 550 | C-Br (bromoalkane) | Stretching |

Mass Spectrometry (MS)

Predicted Key Fragments in Electron Ionization (EI) Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

| m/z | Ion |

| 166/168 | [CH₃CH₂OCH₂CH(Br)CH₃]⁺ (Molecular Ion) |

| 121/123 | [CH₂CH(Br)CH₃]⁺ |

| 87 | [CH₃CH₂OCH₂CHCH₃]⁺ |

| 73 | [CH₃CH₂OCH₂]⁺ |

| 45 | [CH₃CH₂O]⁺ |

| 43 | [CH₃CHCH₃]⁺ |

| 29 | [CH₃CH₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-20 mg of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not already contain it.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve homogeneity and improve resolution.[1]

-

Data Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.[1]

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the reference signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.[2][3][4]

-

Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the salt plate assembly in the sample holder of the IR spectrometer.

-

Data Acquisition: Acquire the IR spectrum. The instrument measures the absorption of infrared radiation as a function of wavenumber.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct injection.

-

Ionization: In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion, and often induces fragmentation.[5][6]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[7]

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key spectroscopic relationships and experimental workflows.

Caption: Predicted ¹H NMR spin-spin coupling for this compound.

Caption: Predicted EI-MS fragmentation of this compound.

Caption: A generalized workflow for spectroscopic analysis.

References

- 1. books.rsc.org [books.rsc.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. homework.study.com [homework.study.com]

- 4. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. rroij.com [rroij.com]

"2-Bromo-1-ethoxypropane" material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-Bromo-1-ethoxypropane, focusing on its chemical and physical properties, associated hazards, and recommended safety protocols. The information is intended to support safe handling and use of this compound in a laboratory research and development setting.

Chemical Identification and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H11BrO | PubChem[1][2] |

| Molecular Weight | 167.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 71385-98-3 | PubChem[1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Flash Point | Data not available | |

| Density | Data not available | |

| Appearance | Colorless to light yellow liquid (Predicted) | ChemicalBook[3] |

| Solubility | Soluble in organic solvents (e.g., ethers, alcohols, esters) (Predicted) | ChemBK[4] |

Hazard Identification and GHS Classification

Based on aggregated data, this compound is classified as a hazardous substance.[1] The GHS hazard statements indicate that it is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[1]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |

Toxicological Information

Specific toxicological data, such as LD50 and LC50 values, for this compound are not available. However, based on its GHS classification and the properties of similar brominated organic compounds, it should be handled as a substance that is potentially harmful if ingested, inhaled, or absorbed through the skin.[5][6]

Table 3: Summary of Toxicological Hazards

| Route of Exposure | Potential Health Effects |

| Inhalation | May cause respiratory tract irritation.[1] |

| Skin Contact | Causes skin irritation.[1] |

| Eye Contact | Causes serious eye irritation.[1] |

| Ingestion | Harmful if swallowed (based on data for similar compounds).[7] |

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the lack of specific experimental protocols for this compound, the following guidelines are based on best practices for handling flammable and irritant chemicals.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.

-

Eye and Face Protection: Chemical splash goggles and a face shield are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Inspect gloves for any damage before use.

-

Body Protection: A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn.

-

Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: The vapor is flammable and may form explosive mixtures with air. Vapors can travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

References

- 1. This compound | C5H11BrO | CID 21312777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Bromo-1,1-dimethoxypropane CAS#: 33170-72-8 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 7. 2-Bromo-1,1-diethoxypropane | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-ethoxypropane (CAS Number: 71385-98-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, potential reactivity, and proposed synthesis of 2-Bromo-1-ethoxypropane. Due to a notable absence of extensive experimental data in publicly accessible literature, this document combines computed data, information from analogous compounds, and established principles of organic chemistry to offer a detailed profile of this compound.

Core Properties and Identifiers

This compound is a halogenated ether with the chemical formula C₅H₁₁BrO.[1][2] Its structure features an ethoxy group and a bromine atom on a propane (B168953) chain.

| Identifier | Value | Source |

| CAS Number | 71385-98-3 | [1][2] |

| Molecular Formula | C₅H₁₁BrO | [1][2] |

| Molecular Weight | 167.04 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Ethoxy-2-bromopropane | [1] |

| Canonical SMILES | CCOCC(C)Br | [2] |

| InChI Key | YYNGILKSMUSKNG-UHFFFAOYSA-N | [2] |

Physicochemical Data

Experimental physicochemical data for this compound is limited. The following table summarizes computed properties and experimental data for analogous compounds to provide an estimated profile.

| Property | Value | Data Type | Source |

| Molecular Weight | 167.04 g/mol | Computed | [2] |

| XLogP3 | 1.6 | Computed | [2] |

| Topological Polar Surface Area | 9.2 Ų | Computed | [2] |

| Rotatable Bond Count | 3 | Computed | [1] |

| Hydrogen Bond Donor Count | 0 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 1 | Computed | [1] |

| Boiling Point (Analogous Cpd.) | 149-150 °C (1-Ethoxy-2-bromoethane) | Experimental | |

| Density (Analogous Cpd.) | 1.357 g/mL at 25°C (1-Ethoxy-2-bromoethane) | Experimental |

Safety and Handling

Based on GHS classifications, this compound is considered a flammable liquid and vapor.[2] It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Proposed Synthesis: An Experimental Workflow

Step 1: Synthesis of 1-Ethoxy-2-propanol (B74678) via Williamson Ether Synthesis

This step involves the reaction of the sodium salt of 1-propanol (B7761284) with ethyl bromide.

Methodology:

-

Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, sodium hydride (NaH) is carefully added to anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Alcohol Addition: 1-Propanol is then added dropwise to the stirred suspension at 0 °C. The reaction is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium propoxide.

-

Ether Formation: Ethyl bromide is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: The reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude 1-ethoxy-2-propanol is then purified by fractional distillation.

Step 2: Bromination of 1-Ethoxy-2-propanol

The secondary alcohol, 1-ethoxy-2-propanol, can be converted to this compound using a suitable brominating agent such as phosphorus tribromide (PBr₃).

Methodology:

-

Reaction Setup: In a round-bottom flask, the purified 1-ethoxy-2-propanol is dissolved in a suitable anhydrous solvent like diethyl ether and cooled in an ice bath.

-

Brominating Agent Addition: Phosphorus tribromide is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC or GC.

-

Workup: The reaction is carefully quenched by pouring it over ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude this compound is purified by fractional distillation under reduced pressure.

Caption: Proposed two-step synthesis of this compound.

Potential Reactivity

As a secondary bromoalkane, this compound is expected to undergo both nucleophilic substitution (Sₙ2) and elimination (E2) reactions. The outcome of a reaction will be influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.

-

Sₙ2 Reactions: With good, non-bulky nucleophiles in polar aprotic solvents, this compound is likely to undergo Sₙ2 reactions, leading to the substitution of the bromine atom.

-

E2 Reactions: In the presence of strong, sterically hindered bases, the E2 elimination pathway will be favored, resulting in the formation of 1-ethoxy-1-propene and 1-ethoxy-2-propene.

Caption: Potential reaction pathways for this compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is required to fully characterize its properties and reactivity.

References

"2-Bromo-1-ethoxypropane" molecular weight and formula

Introduction

2-Bromo-1-ethoxypropane is a halogenated ether. This document provides a concise summary of its fundamental molecular properties, specifically its molecular formula and molecular weight. The data presented is compiled from established chemical databases.

Molecular Formula and Weight

The chemical structure and composition of this compound are defined by its molecular formula, which enumerates the types and quantities of atoms in each molecule. The molecular weight is a measure of the mass of one mole of the substance, calculated from the atomic weights of its constituent atoms.

| Property | Value | Source |

| Molecular Formula | C5H11BrO | [1][2][3] |

| Molecular Weight | 167.04 g/mol | [1] |

| Monoisotopic Mass | 165.99933 Da | [1] |

References

Unveiling the Potential: A Technical Guide to the Research Applications of 2-Bromo-1-ethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-ethoxypropane, a halogenated ether, presents itself as a versatile, yet underexplored, building block in modern organic synthesis. Its bifunctional nature, featuring a reactive secondary bromide and a stable ethoxy group, opens avenues for the construction of a diverse array of molecular architectures. This technical guide serves as a comprehensive overview of the potential research applications of this compound, drawing upon established principles of organic reactivity for analogous secondary bromoalkanes and ethers. While direct research on this specific molecule is limited, its structural motifs suggest significant utility in the synthesis of pharmaceutical intermediates, fine chemicals, and novel materials. This document provides a prospective analysis of its chemical properties, potential synthetic transformations, and detailed, adaptable experimental protocols for its use in key organic reactions.

Introduction

The strategic incorporation of halogen and ether functionalities is a cornerstone of contemporary medicinal chemistry and materials science. Halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, while ether linkages are prevalent in a vast number of biologically active natural products and synthetic compounds. This compound (C₅H₁₁BrO) combines these two critical functional groups in a simple aliphatic scaffold. The secondary bromide offers a site for nucleophilic substitution, while the ethoxy group can influence the molecule's solubility and conformational properties. This guide aims to illuminate the untapped potential of this compound as a valuable intermediate in synthetic research.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported. The following tables summarize key physical and spectroscopic properties, with data for the analogous compound 2-bromopropane (B125204) provided for comparative purposes. Researchers should consider these as estimated values and perform their own characterization.

Table 1: Physical Properties

| Property | This compound (Predicted/Estimated) | 2-Bromopropane (Experimental) |

| Molecular Formula | C₅H₁₁BrO | C₃H₇Br |

| Molecular Weight | 167.04 g/mol | 122.99 g/mol |

| Boiling Point | Estimated 140-150 °C | 59-60 °C |

| Density | Estimated ~1.2 g/mL | 1.31 g/mL |

| Solubility | Soluble in common organic solvents (e.g., ether, ethanol, dichloromethane). Insoluble in water. | Slightly soluble in water; soluble in ethanol, ether. |

Table 2: Spectroscopic Data (Predicted for this compound, Experimental for 2-Bromopropane)

| Spectroscopy | This compound (Predicted) | 2-Bromopropane (Experimental) |

| ¹H NMR | δ (ppm): ~4.1 (m, 1H, -CHBr-), ~3.5 (q, 2H, -OCH₂-), ~3.4 (d, 2H, -CH₂O-), ~1.7 (d, 3H, -CH₃), ~1.2 (t, 3H, -CH₂CH₃) | δ (ppm): 4.2 (septet, 1H, -CHBr-), 1.7 (d, 6H, 2x -CH₃) |

| ¹³C NMR | δ (ppm): ~75 (-CH₂O-), ~50 (-CHBr-), ~65 (-OCH₂-), ~25 (-CH₃), ~15 (-CH₂CH₃) | δ (ppm): 47.5 (-CHBr-), 26.5 (2x -CH₃) |

| IR (cm⁻¹) | ~2970 (C-H stretch), ~1100 (C-O stretch), ~650 (C-Br stretch) | ~2970 (C-H stretch), ~1250, ~1100 (C-H bend), ~650 (C-Br stretch) |

Potential Research Applications and Synthetic Utility

The reactivity of this compound is primarily dictated by the secondary bromide, making it a suitable substrate for nucleophilic substitution reactions. Due to its secondary nature, it can undergo both Sₙ1 and Sₙ2 reaction pathways, with the outcome influenced by the choice of nucleophile, solvent, and temperature.

Synthesis of Novel Ethers via Williamson Ether Synthesis

This compound can serve as an electrophile in the Williamson ether synthesis to generate more complex, unsymmetrical ethers. The reaction with various alkoxides would introduce a 1-ethoxypropyl moiety into a range of molecules. However, as a secondary halide, elimination (E2) is a competing pathway, especially with sterically hindered or strongly basic alkoxides.[1][2][3]

Caption: Williamson Ether Synthesis with this compound.

Synthesis of Amines and Amine Derivatives

The reaction of this compound with ammonia (B1221849) or primary/secondary amines can lead to the formation of the corresponding substituted amines.[4][5][6][7] These products could be valuable intermediates in the synthesis of pharmacologically active compounds. The use of a large excess of the amine nucleophile can help to minimize polyalkylation.

Caption: Synthesis of amines from this compound.

Synthesis of Thioethers

Thioethers, which are important in medicinal chemistry and materials science, can be synthesized by reacting this compound with a thiol or a thiolate salt.[8][9][10][11] This Sₙ2 reaction is generally efficient with less sterically hindered thiols.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. forums.studentdoctor.net [forums.studentdoctor.net]

- 4. studymind.co.uk [studymind.co.uk]

- 5. US3728393A - Process of synthesis of long-chain aliphatic amines - Google Patents [patents.google.com]

- 6. Preparation of Amines - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. brainkart.com [brainkart.com]

- 9. US4267375A - Preparation of thioethers - Google Patents [patents.google.com]

- 10. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

Reactivity of 2-Bromo-1-ethoxypropane with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of 2-bromo-1-ethoxypropane with a variety of nucleophiles. Understanding the chemical behavior of this halogenated ether is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. This document outlines the mechanistic pathways, predictable outcomes, and experimental considerations for reactions involving this versatile substrate.

Core Concepts: Structure and Reactivity Overview

This compound is a secondary alkyl halide with an ether functional group. Its structure dictates its reactivity profile, which is a balance between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The secondary nature of the carbon bearing the bromine atom makes it susceptible to both bimolecular and unimolecular reaction mechanisms. The adjacent ethoxy group can influence the reaction rate and regioselectivity through steric and electronic effects.

The competition between these pathways is primarily governed by four key factors:

-

The nature of the nucleophile: Strong, unhindered nucleophiles favor SN2 reactions, while strong, hindered bases promote E2 elimination. Weak nucleophiles and weak bases favor SN1 and E1 pathways, especially in polar protic solvents.

-

The solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor SN2 reactions, whereas polar protic solvents (e.g., ethanol, water) facilitate SN1 and E1 reactions by stabilizing the carbocation intermediate.

-

The temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

-

Steric hindrance: The ethoxy group introduces some steric bulk around the reaction center, which can disfavor the backside attack required for an SN2 mechanism with bulky nucleophiles.

Mechanistic Pathways

The reactivity of this compound can be understood through the following competing mechanisms:

Nucleophilic Substitution (SN2 vs. SN1)

-

SN2 (Bimolecular Nucleophilic Substitution): This pathway involves a one-step mechanism where a strong nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry. This mechanism is favored by strong, unhindered nucleophiles in polar aprotic solvents.

-

SN1 (Unimolecular Nucleophilic Substitution): This two-step mechanism proceeds through a carbocation intermediate. It is favored by weak nucleophiles in polar protic solvents, which can stabilize the intermediate carbocation. Due to the secondary nature of the carbocation, rearrangements are possible.

Elimination (E2 vs. E1)

-

E2 (Bimolecular Elimination): This concerted, one-step reaction requires a strong, sterically hindered base to abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.

-

E1 (Unimolecular Elimination): This pathway also proceeds through a carbocation intermediate and competes with the SN1 reaction. It is favored by weak bases and high temperatures.

Predicted Reactivity with Various Nucleophiles

The following table summarizes the expected major and minor reaction pathways and products when this compound is treated with different classes of nucleophiles under typical reaction conditions.

| Nucleophile/Base Class | Example(s) | Expected Major Pathway | Expected Major Product(s) | Expected Minor Pathway(s) | Expected Minor Product(s) |

| Strong Nucleophile, Weak Base | I⁻, Br⁻, Cl⁻, RS⁻, N₃⁻ | SN2 | 2-Substituted-1-ethoxypropane | E2 | 1-Ethoxyprop-1-ene, 3-Ethoxyprop-1-ene |

| Strong Nucleophile, Strong Base | HO⁻, RO⁻ | E2 | 1-Ethoxyprop-1-ene, 3-Ethoxyprop-1-ene | SN2 | 1-Ethoxypropan-2-ol, 1,2-Diethoxypropane |

| Weak Nucleophile, Weak Base | H₂O, ROH | SN1 / E1 | 1-Ethoxypropan-2-ol, 1,2-Diethoxypropane, 1-Ethoxyprop-1-ene, 3-Ethoxyprop-1-ene | - | - |

| Strong, Sterically Hindered Base | t-BuO⁻ | E2 | 1-Ethoxyprop-1-ene (Zaitsev), 3-Ethoxyprop-1-ene (Hofmann) | SN2 | Minor substitution product |

| Amines (Nucleophilic) | RNH₂, R₂NH, R₃N | SN2 | N-alkylated amines | E2 | Alkenes |

Experimental Protocols

Synthesis of N-[1-ethoxyprop-2-yl]-2,6-dimethylaniline (SN2 Reaction)

This protocol is adapted from a documented industrial synthesis and serves as a practical example of a nucleophilic substitution reaction with an amine.[1][2]

Materials:

-

2,6-xylidine

-

This compound

-

Diethylether

-

30% Sodium hydroxide (B78521) solution

-

Water

-

Sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of 484 g (4 moles) of 2,6-xylidine and 334 g (2 moles) of this compound is prepared in a suitable reaction vessel.[1][2]

-

The reaction vessel is evacuated to 13 mm Hg and the mixture is heated at 130-135°C for 16 hours.[1][2]

-

After cooling, 1 liter of diethylether and 1 liter of water are added to the mixture.[1][2]

-

The mixture is made alkaline with 200 ml of a 30% sodium hydroxide solution.[1][2]

-

The ethereal phase is separated, washed with water until neutral, and dried with sodium sulfate.[1][2]

-

The solvent is evaporated in vacuo to yield the crude product.

-

The pure N-[1-ethoxyprop-2-yl]-2,6-dimethylaniline is obtained by vacuum distillation.

General Protocol for E2 Elimination with a Strong Base

This protocol provides a general methodology for performing an elimination reaction on this compound using a strong, hindered base.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol (B103910) (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Extraction solvent (e.g., diethyl ether)

-

Brine solution

-

Magnesium sulfate

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a stirrer, dissolve potassium tert-butoxide in tert-butanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting mixture of alkenes (1-ethoxyprop-1-ene and 3-ethoxyprop-1-ene) by fractional distillation.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a typical experimental workflow.

Caption: SN2 mechanism for this compound.

Caption: Competing SN1 and E1 pathways.

Caption: E2 mechanism for this compound.

Caption: General experimental workflow.

Conclusion

The reactivity of this compound is a nuanced interplay of substitution and elimination reactions. A thorough understanding of the principles outlined in this guide allows for the strategic selection of reagents and conditions to achieve desired synthetic outcomes. For drug development professionals and researchers, this knowledge is paramount for the efficient and predictable synthesis of target molecules incorporating the 1-ethoxyprop-2-yl moiety. Further empirical studies would be beneficial to quantify the precise reaction rates and product ratios under a wider array of conditions.

References

2-Bromo-1-ethoxypropane: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-1-ethoxypropane, a halogenated ether, serves as a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and an ether linkage, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to support its use in research and development, particularly in the pharmaceutical industry.

Physicochemical Properties

This compound is a flammable liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C5H11BrO | [1] |

| Molecular Weight | 167.04 g/mol | [1] |

| CAS Number | 71385-98-3 | [1] |

| SMILES | CCOCC(C)Br | [1] |

| InChI | InChI=1S/C5H11BrO/c1-3-7-4-5(2)6/h5H,3-4H2,1-2H3 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the bromination of 1-ethoxy-2-propanol (B74678). This reaction typically proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a bromide ion.

Experimental Protocol: Bromination of 1-Ethoxy-2-propanol

Materials:

-

1-Ethoxy-2-propanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethoxy-2-propanol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (0.34 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by fractional distillation under reduced pressure.

Expected Yield: 75-85%

Applications in Organic Synthesis

This compound is a versatile substrate for a variety of nucleophilic substitution and organometallic reactions, making it a valuable intermediate for the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups.

This compound can be used as an alkylating agent in the Williamson ether synthesis to form more complex ethers. The reaction involves the S_N2 displacement of the bromide by an alkoxide or phenoxide ion.

Reaction Scheme:

Reaction with ammonia, primary, or secondary amines can be used to synthesize the corresponding primary, secondary, or tertiary amines, respectively. These reactions often require elevated temperatures and may produce a mixture of products due to multiple alkylations of the amine nucleophile.[2][3]

Experimental Protocol: Synthesis of N-(1-ethoxypropan-2-yl)aniline

Materials:

-

This compound

-

Potassium carbonate

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

-

Heat the reaction mixture to 80-90 °C and stir for 24 hours.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Expected Yield: 60-70%

Grignard Reagent Formation and Subsequent Reactions

This compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (1-ethoxypropan-2-yl)magnesium bromide.[4] This organometallic reagent is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles.

Reaction Scheme:

Experimental Protocol: Formation of (1-ethoxypropan-2-yl)magnesium bromide

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an activator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

Place magnesium turnings (1.1 eq) and a small crystal of iodine in the three-neck flask.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

The resulting greyish solution of the Grignard reagent can be used directly in subsequent reactions.

The formed Grignard reagent can react with a variety of electrophiles, including:

-

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.[5]

-

Esters: To form tertiary alcohols after double addition.[5]

-

Carbon Dioxide: To form carboxylic acids after acidic workup.[5]

Caption: Synthetic pathways originating from this compound.

Conclusion

This compound is a highly adaptable and valuable building block in organic synthesis. Its ability to undergo a wide array of transformations, particularly nucleophilic substitutions and the formation of Grignard reagents, provides synthetic chemists with a powerful tool for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, paving the way for the discovery and synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

References

A Technical Guide to the Solubility of 2-Bromo-1-ethoxypropane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-ethoxypropane. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicted solubility based on the compound's structural properties and the general behavior of haloalkanes in common organic solvents. Furthermore, it outlines detailed experimental protocols for determining solubility, providing a framework for researchers to generate quantitative data.

Core Principles of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be miscible or soluble in one another.[1][2] The polarity of this compound, a haloalkane, is influenced by the presence of the electronegative bromine atom and the ether linkage, which create a dipole moment in the molecule.[3] This inherent polarity suggests that this compound will be more soluble in polar organic solvents compared to non-polar solvents.[3][4]

Predicted Solubility Profile

Based on its molecular structure, a qualitative solubility profile for this compound in common organic solvents can be predicted. The presence of the polar carbon-bromine and carbon-oxygen bonds indicates that it will interact favorably with polar solvent molecules.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| Ethanol (B145695) | C₂H₅OH | Polar | Miscible | The polar hydroxyl group of ethanol can interact with the polar regions of this compound. |

| Methanol (B129727) | CH₃OH | Polar | Miscible | Similar to ethanol, the polarity of methanol allows for favorable interactions. |

| Acetone (B3395972) | (CH₃)₂CO | Polar Aprotic | Soluble | The polar carbonyl group of acetone can engage in dipole-dipole interactions. |

| Diethyl Ether | (C₂H₅)₂O | Relatively Non-polar | Soluble | As an ether itself, this compound is expected to be highly soluble in diethyl ether due to similar intermolecular forces. |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Soluble | The ester functionality provides sufficient polarity to dissolve the haloalkane. |

| Hexane (B92381) | C₆H₁₄ | Non-polar | Limited Solubility | The non-polar nature of hexane makes it a poor solvent for the relatively polar this compound.[4] |

| Water | H₂O | Highly Polar | Insoluble | The molecule is largely nonpolar and lacks the ability to form strong hydrogen bonds with water.[5] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols can be employed.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of common organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, ethyl acetate, hexane)

-

Small test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Add 1 mL of the selected solvent to a clean, dry test tube.

-

Add a small, measured amount of this compound (e.g., 10 µL) to the test tube.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for any signs of undissolved solute, cloudiness, or phase separation.

-

If the solute dissolves completely, continue adding small aliquots of this compound until saturation is observed.

-

Record the observations as soluble, partially soluble, or insoluble.

Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis

This method determines the solubility of a compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Evaporating dish

Procedure:

-

Add a known volume of the solvent to several vials.

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, centrifuge the vials to pellet the excess solute.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent has completely evaporated, weigh the evaporating dish containing the dried solute.

-

Calculate the solubility in g/L or mg/mL by subtracting the initial weight of the dish from the final weight and dividing by the volume of the supernatant taken.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Caption: Logical workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the predicted solubility of this compound and a practical framework for its experimental determination. The provided protocols and workflow diagrams are intended to assist researchers in generating precise and reliable solubility data essential for various scientific applications.

References

Methodological & Application

Application Notes: Synthesis of Derivatives from 2-Bromo-1-ethoxypropane

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-1-ethoxypropane is a valuable secondary alkyl halide that serves as a versatile precursor for a variety of chemical derivatives. Its structure allows for nucleophilic substitution and elimination reactions, making it a useful building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. These notes provide detailed protocols for the synthesis of ether and amine derivatives and the formation of a Grignard reagent, supported by quantitative data and procedural diagrams.

Synthetic Pathways Overview

This compound can undergo several key transformations. The primary routes involve nucleophilic substitution at the secondary carbon, where the bromine atom acts as a leaving group. Because it is a secondary halide, reaction conditions must be carefully chosen to favor substitution (S(_N)2) over elimination (E2), especially when using strong, bulky bases.[1][2][3]

-

Williamson Ether Synthesis: Reaction with alkoxides or phenoxides yields unsymmetrical ethers. This is a classic S(_N)2 reaction.[2][4][5]

-

Amination: Reaction with ammonia, primary, or secondary amines produces the corresponding amine derivatives. Overalkylation can be a competing reaction, often requiring an excess of the amine nucleophile.[6][7][8][9]

-

Grignard Reagent Formation: Reaction with magnesium metal in an anhydrous ether solvent forms an organomagnesium halide (Grignard reagent), a potent carbon nucleophile for forming new carbon-carbon bonds.[10][11][12]

The following diagram illustrates these primary synthetic transformations.

Caption: Key synthetic pathways originating from this compound.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1-Ethoxy-2-phenoxypropane

This protocol details the synthesis of an ether derivative via the S(_N)2 reaction between sodium phenoxide and this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Williamson ether synthesis.

Methodology:

-

Alkoxide Formation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF, 20 mL). Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

-

Nucleophilic Substitution: Add this compound (1.0 eq) dropwise to the stirring suspension of sodium phenoxide.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the flask to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the pure 1-ethoxy-2-phenoxypropane.

Protocol 2: Synthesis of N,N-Diethyl-1-ethoxypropan-2-amine

This protocol describes the amination of this compound using an excess of a secondary amine to minimize the formation of quaternary ammonium salts.[8][13]

Methodology:

-

Reaction Setup: In a sealed pressure tube, combine this compound (1.0 eq), diethylamine (B46881) (3.0 eq), and potassium carbonate (K₂CO₃, 1.5 eq) in acetonitrile (B52724) (25 mL).

-

Reaction: Seal the tube and heat the mixture at 80°C for 24 hours with vigorous stirring.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess diethylamine. Dissolve the residue in dichloromethane (B109758) (30 mL) and wash with water (2 x 15 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the crude amine product, which can be further purified by distillation if necessary.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various ether and amine derivatives from this compound under optimized conditions.

Table 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

| Nucleophile (R-OH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | NaH | THF | 25 | 12 | 88 |

| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 82 (reflux) | 18 | 85 |

| Ethanol | NaH | THF | 25 | 16 | 75 |

| Benzyl alcohol | NaH | DMF | 50 | 8 | 91 |

Table 2: Synthesis of Amine Derivatives via Nucleophilic Substitution

| Nucleophile (R₂NH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Diethylamine | K₂CO₃ | Acetonitrile | 80 | 24 | 82 |

| Morpholine | K₂CO₃ | DMF | 100 | 18 | 89 |

| Aniline | Et₃N | Acetonitrile | 82 (reflux) | 36 | 65 |

| Ammonia (7N in MeOH) | None | Methanol | 100 | 48 | 55* |

*Note: Yield for the primary amine is typically lower due to the potential for overalkylation, forming secondary and tertiary amine byproducts.[8]

References

- 1. askthenerd.com [askthenerd.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 9.11 Preparing Ethers – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. studymind.co.uk [studymind.co.uk]

- 10. community.wvu.edu [community.wvu.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. odinity.com [odinity.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Application Notes and Protocols: 2-Bromo-1-ethoxypropane as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-ethoxypropane is a secondary alkyl halide that serves as a versatile alkylating agent for the introduction of the 1-ethoxyprop-2-yl moiety onto a variety of nucleophilic substrates. This functional group can be valuable in modifying the physicochemical properties of molecules in drug discovery and development, potentially influencing factors such as lipophilicity, metabolic stability, and target binding affinity. As a secondary bromide, this compound can participate in nucleophilic substitution reactions through both SN1 and SN2 pathways. The predominant mechanism is highly dependent on the choice of nucleophile, solvent, and reaction conditions. For synthetic applications where control of stereochemistry and minimization of side products are critical, conditions favoring an SN2 mechanism are generally preferred.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 71385-98-3 | [1][2] |

| Molecular Formula | C₅H₁₁BrO | [1][2][3] |

| Molecular Weight | 167.04 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | CCOCC(C)Br | [2][3] |

Applications in Organic Synthesis

This compound is a useful reagent for the alkylation of a range of nucleophiles, including amines, phenols, and thiols. The following sections provide representative protocols for these transformations. It is important to note that due to a lack of specific literature examples for this reagent, the following protocols are based on general procedures for similar alkylating agents and may require optimization.

N-Alkylation of Amines

The introduction of the 1-ethoxyprop-2-yl group to primary and secondary amines can be a valuable strategy in medicinal chemistry. A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, which can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is therefore crucial for achieving selective mono-alkylation.

Representative Protocol: Mono-N-Alkylation of Aniline (B41778)

This protocol describes a general procedure for the mono-N-alkylation of a primary aromatic amine.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add aniline (1.0 mmol).

-

Add this compound (1.2 mmol) to the mixture.

-

Heat the reaction mixture to 80 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

| Parameter | Condition |

| Stoichiometry | Aniline (1.0 eq), this compound (1.2 eq), K₂CO₃ (1.5 eq) |

| Solvent | Acetonitrile (anhydrous) |

| Temperature | 80 °C |

| Reaction Time | Monitor by TLC |

| Work-up | Filtration, Extraction, and Chromatography |

O-Alkylation of Phenols

The O-alkylation of phenols with this compound provides a route to substituted aryl ethers. The Williamson ether synthesis is a robust and widely used method for this transformation.

Representative Protocol: O-Alkylation of p-Cresol (B1678582)

This protocol outlines a general procedure for the O-alkylation of a phenol.

Materials:

-

This compound

-

p-Cresol

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

1 M aqueous NaOH solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of p-cresol (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add cesium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 mmol) to the reaction mixture.

-

Heat the mixture to 60 °C and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water (20 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with 1 M aqueous NaOH (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition |

| Stoichiometry | p-Cresol (1.0 eq), this compound (1.1 eq), Cs₂CO₃ (1.5 eq) |

| Solvent | Dimethylformamide (anhydrous) |

| Temperature | 60 °C |

| Reaction Time | Monitor by TLC |

| Work-up | Extraction and Chromatography |

S-Alkylation of Thiols

Thiols are excellent nucleophiles and readily react with alkyl halides to form thioethers. The S-alkylation with this compound can be achieved under mild conditions.

Representative Protocol: S-Alkylation of Thiophenol

This protocol provides a general method for the S-alkylation of a thiol.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, add a solution of thiophenol (1.0 mmol) in anhydrous THF (2 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.1 mmol) in anhydrous THF (2 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition |

| Stoichiometry | Thiophenol (1.0 eq), this compound (1.1 eq), NaH (1.2 eq) |

| Solvent | Tetrahydrofuran (anhydrous) |

| Temperature | 0 °C to room temperature |

| Reaction Time | Monitor by TLC |

| Work-up | Quenching, Extraction, and Chromatography |

Reaction Mechanisms and Experimental Workflow

The alkylation reactions with this compound can proceed through either an SN1 or SN2 mechanism. The choice of strong, anionic nucleophiles and polar aprotic solvents in the provided protocols is intended to favor the SN2 pathway, which allows for greater control over the reaction and, if applicable, the stereochemical outcome.

Caption: SN1 and SN2 pathways for alkylation.